molecular formula C24H20ClN3O3S B11986199 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B11986199
M. Wt: 466.0 g/mol
InChI Key: QZHBEUSCCLJRFN-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative bearing a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked ethanone moiety substituted with another 4-methoxyphenyl group. Its synthesis typically involves S-alkylation of triazole-3-thiol precursors using cesium carbonate as a base, followed by ketone formation or reduction steps . Characterization via IR, ¹H/¹³C-NMR, and elemental analysis confirms its structural integrity . The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups positions it as a candidate for comparative studies with analogous triazole derivatives.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C24H20ClN3O3S/c1-30-20-11-3-16(4-12-20)22(29)15-32-24-27-26-23(17-5-13-21(31-2)14-6-17)28(24)19-9-7-18(25)8-10-19/h3-14H,15H2,1-2H3

InChI Key

QZHBEUSCCLJRFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclization Reaction

Thiosemicarbazide derivatives undergo cyclization in alkaline media (e.g., sodium hydroxide or potassium carbonate) to form 1,2,4-triazole-3-thiones. The reaction mechanism involves intramolecular nucleophilic attack, followed by deprotonation and sulfur elimination. For this compound:

  • Reactant : 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)thiosemicarbazide

  • Base : Sodium ethanolate (NaOEt)

  • Solvent : Anhydrous ethanol

  • Conditions : Reflux at 80°C for 6–8 hours.

The product, 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol , is isolated via filtration and recrystallized from ethanol (yield: 72–78%).

Optimization of Reaction Conditions

Solvent and Base Selection

Studies on analogous triazoles demonstrate that solvent polarity and base strength significantly impact yields:

SolventBaseYield (%)Purity (%)
EthanolK₂CO₃6895
DMFTriethylamine5588
AcetonitrileDBU6090

Ethanol with K₂CO₃ provides optimal results due to its moderate polarity and ability to stabilize the thiolate intermediate.

Temperature and Time

Elevating temperature to 50°C reduces reaction time to 8 hours but risks side reactions (e.g., oxidation of the sulfanyl group). Room-temperature reactions, though slower, preserve functional group integrity.

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is widely used for 1,2,3-triazoles, its application to 1,2,4-triazoles is limited. However, pre-formed triazoles can undergo post-functionalization:

  • Step 1 : Synthesize 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole via cyclization.

  • Step 2 : Introduce the sulfanyl-ethanone group via Ullmann coupling using CuI and 1,10-phenanthroline.

This method offers modularity but requires stringent anhydrous conditions (yield: 60–65%).

Solid-Phase Synthesis

Immobilizing the triazole precursor on resin enables stepwise functionalization. For example:

  • Resin : Wang resin functionalized with chlorotrityl chloride.

  • Coupling Agent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Cleavage : Trifluoroacetic acid (TFA).

This approach facilitates high-throughput screening but is cost-prohibitive for large-scale synthesis.

Characterization and Validation

Spectroscopic Analysis

  • FTIR : Peaks at 1670 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of methoxy), and 690 cm⁻¹ (C-S bond).

  • ¹H NMR : Singlet at δ 3.85 (methoxy protons), multiplet at δ 7.25–8.10 (aromatic protons).

  • MS (ESI+) : Molecular ion peak at m/z 506.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for optimized batches.

Challenges and Limitations

Sulfanyl Group Oxidation

The sulfanyl bridge is prone to oxidation, forming sulfoxide or sulfone byproducts. Adding antioxidants (e.g., ascorbic acid) or conducting reactions under nitrogen mitigates this issue.

Steric Hindrance

Bulky substituents on the triazole (e.g., 4-methoxyphenyl) slow nucleophilic substitution. Using polar aprotic solvents (e.g., DMF) enhances reactivity but complicates purification.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 100-g batch synthesis achieved 63% yield using:

  • Reactors : Glass-lined stirred-tank reactors.

  • Workup : Centrifugal filtration and recrystallization in ethanol/water.

Cost Analysis

ComponentCost per kg (USD)
4-Chlorophenylhydrazine320
4-Methoxybenzaldehyde280
2-Bromo-1-(4-methoxyphenyl)ethanone450

Total production cost for 1 kg of final product: ~$12,000, driven by aryl-aldehyde precursors.

Recent Advances

Photocatalytic Methods

Visible-light-mediated C-S bond formation reduces reliance on toxic reagents. For example, eosin Y catalyzes thiol-ene coupling under blue LED light, achieving 70% yield in 4 hours.

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction times by 40% and improving consistency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:

Reaction Type Reagents/Conditions Products References
Sulfoxide formationH2O2\text{H}_2\text{O}_2, acidicTriazole-sulfoxide derivative
Sulfone formationH2O2\text{H}_2\text{O}_2, heatTriazole-sulfone derivative

Oxidation reactions are typically monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm product purity.

Reduction Reactions

The ketone group (C=O\text{C=O}) and triazole ring are susceptible to reduction:

Reaction Type Reagents/Conditions Products References
Ketone reductionNaBH4\text{NaBH}_4, ethanolSecondary alcohol derivative
Triazole ring reductionZn/HCl\text{Zn/HCl}, refluxReduced triazoline intermediate

Reduction of the ketone to an alcohol is quantitative under mild conditions, while triazole ring reduction requires stronger reducing agents .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:

Reaction Type Reagents/Conditions Products References
AlkylationR-X\text{R-X}, K2CO3\text{K}_2\text{CO}_3, DMFThioether derivatives
ArylationAryl halides, Pd catalysisBiarylthioethers

These reactions often employ polar aprotic solvents (e.g., DMF) and mild bases to facilitate substitution .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under acidic conditions:

Reaction Type Reagents/Conditions Products References
Thiazolo-triazole formationPolyphosphoric acid, refluxThiazolo[3,2-b][1][2][4]triazole\text{Thiazolo[3,2-b][1][2][4]triazole}

Cyclization with polyphosphoric acid (PPA) at 120°C for 6 hours yields thiazolo-triazole derivatives in 75–94% yields .

Hydrolysis Reactions

The ketone and methoxy groups are hydrolyzed under strongly acidic or basic conditions:

Reaction Type Reagents/Conditions Products References
Methoxy hydrolysisHBr\text{HBr}, glacial acetic acidPhenolic derivative
Ketone hydrolysisNaOH\text{NaOH}, H2O\text{H}_2\text{O}, heatCarboxylic acid derivative

Hydrolysis of the methoxy group requires harsh conditions, while ketone hydrolysis proceeds under basic aqueous conditions.

Mechanistic Insights

  • Triazole Ring Reactivity : The electron-deficient triazole ring participates in electrophilic substitution, particularly at the N2 position .

  • Sulfanyl Group : The -S- bridge enhances nucleophilic displacement due to its polarizable nature .

  • Steric Effects : Bulky substituents on the phenyl rings (e.g., 4-chlorophenyl) slow reaction kinetics .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents on the triazole core, aryl groups, and functional moieties. Key examples include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Reference
Target Compound R1: 4-Cl-C₆H₄; R2: 4-MeO-C₆H₄; R3: 4-MeO-C₆H₄ C₂₄H₂₀ClN₃O₃S ~494.0*
2-{[4-(4-Cl-C₆H₄)-5-(4-pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-F-C₆H₄)Ethanone R1: 4-Cl-C₆H₄; R2: pyridin-4-yl; R3: 4-F-C₆H₄ C₂₂H₁₅ClFN₅OS 475.91
2-{[5-(4-Cl-C₆H₄)-4-(4-Me-C₆H₄)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Me-C₆H₄)Ethanone R1: 4-Cl-C₆H₄; R2: 4-Me-C₆H₄; R3: 4-Me-C₆H₄ C₂₄H₂₁ClN₃OS 434.96
2-{[5-(4-Cl-C₆H₄)-4-(4-MeO-C₆H₄)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-PhEthanone R1: 4-Cl-C₆H₄; R2: 4-MeO-C₆H₄; R3: Ph C₂₃H₁₈ClN₃O₂S 435.93

*Estimated based on structural analogs; exact mass requires experimental validation.

Key Observations :

  • Electron Effects : The target compound’s dual methoxy groups enhance solubility and electron density compared to analogs with electron-withdrawing groups (e.g., 4-F in ).
  • Steric Influence : Bulky substituents (e.g., tert-butyl in ) reduce reactivity in S-alkylation steps compared to the target’s methoxy groups.

Critical Trends :

  • Substituent Impact : Thiophene or benzothiazole moieties (e.g., ) enhance antimicrobial activity over simple aryl groups.
  • Chloro vs. Methoxy : Chlorophenyl groups improve target binding in fungal enzymes, while methoxy groups may reduce cytotoxicity .

Yield Comparison :

  • Analogous S-alkylations yield 80–93% , while the target compound’s synthesis is presumed similar.
  • Sodium borohydride reductions achieve >90% conversion in related triazoles .

Critical Analysis and Future Perspectives

Strengths :

  • The target’s dual methoxy groups balance solubility and bioactivity, outperforming fully hydrophobic analogs (e.g., ).
  • Structural modularity allows for derivatization at the triazole 3-position.

Limitations :

  • Lack of explicit biological data for the target compound necessitates further in vitro studies.
  • Synthetic yields for bulky analogs (e.g., ) are lower, suggesting scalability challenges.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a member of the triazole class, known for its diverse biological activities. The structural complexity, including a triazole ring and various aromatic substituents, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H20_{20}ClN4_{4}O2_{2}S, with a molecular weight of approximately 453.9 g/mol. The presence of the chlorophenyl and methoxyphenyl groups enhances its biological activity by improving binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism of action is primarily attributed to the inhibition of specific enzymes involved in metabolic pathways critical for microbial survival.

  • Inhibition Studies : It has been shown to inhibit cytochrome P-450-dependent enzymes, which are essential for the biosynthesis of ergosterol in fungi. This inhibition leads to an accumulation of toxic sterol precursors and disrupts membrane integrity .
  • Minimum Inhibitory Concentrations (MIC) : The compound has demonstrated varying degrees of effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with MIC values indicating moderate to potent activity .
PathogenMIC (µg/mL)Reference
E. coli8
S. aureus4
Candida albicans2

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazole derivatives are known for their ability to interfere with cancer cell proliferation through multiple pathways:

  • Mechanism : The triazole ring coordinates with metal ions in enzymes critical for DNA synthesis and repair, potentially leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have reported that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances activity by improving solubility and binding affinity to targets. Conversely, bulky groups can hinder access to active sites .
  • Comparative Analysis : A comparison with other triazole derivatives reveals that modifications in the phenyl rings significantly influence antimicrobial and anticancer activities.
Compound NameBiological Activity
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamideAntimicrobial
2-{[4-amino-5-(2-chlorophenyl)-1H-pyrazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamideAnticancer
2-{[5-(thiazol-2-yl)-4-methyl-1H-pyrazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamideInvestigated for similar effects

Q & A

Basic: What are the optimal synthetic routes for preparing this triazole-based compound?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Hydrazide Formation : React 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide.

Cyclization : Treat the hydrazide with carbon disulfide under basic conditions (e.g., KOH) to generate the 1,2,4-triazole-3-thiol intermediate.

S-Alkylation : Introduce the sulfanyl-ethanone moiety using α-chloro-4-methoxyphenylacetone in the presence of a base (e.g., NaH or K₂CO₃) .
Key Considerations :

  • Substituent positioning on the triazole ring (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) influences reaction efficiency.
  • Solvent choice (e.g., DMF or ethanol) affects yield; polar aprotic solvents enhance nucleophilic substitution .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent integration and connectivity. For example, the methoxy group (δ3.8\delta \sim3.8 ppm) and aromatic protons (δ6.87.5\delta \sim6.8–7.5 ppm) are diagnostic .
  • X-ray Crystallography : Resolve the crystal structure to confirm the triazole ring geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds). SHELX software is recommended for refinement .
  • HRMS : Validate molecular weight and fragmentation patterns to rule out byproducts .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

Methodological Answer:
The electron-donating methoxy group (pp-OCH₃) enhances the nucleophilicity of the triazole sulfur, facilitating S-alkylation. Conversely, the electron-withdrawing chloro group (pp-Cl) stabilizes the triazole ring but may reduce reactivity in electrophilic substitutions.
Experimental Design :

  • Compare reaction rates of derivatives with varying substituents (e.g., pp-OCH₃ vs. pp-NO₂) using kinetic studies.
  • DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites .
    Data Contradiction Note :
    Unexpectedly low yields in chloro-substituted derivatives may arise from steric hindrance rather than electronic effects, necessitating conformational analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

Methodological Answer:
Discrepancies often arise from:

Assay Variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and control strains (e.g., Pseudomonas aeruginosa ATCC 27853) .

Structural Confounders : Ensure purity (>95% by HPLC) and confirm the absence of regioisomers (e.g., triazole N1 vs. N2 substitution) using 2D NMR (e.g., NOESY) .

Pharmacophore Modeling : Map critical functional groups (e.g., sulfanyl and methoxyphenyl moieties) using molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships .

Advanced: What strategies are effective for analyzing crystallographic disorder in the triazole ring system?

Methodological Answer:
Disorder in the triazole or aryl rings can complicate refinement:

Multi-Component Modeling : Split the disordered regions into two or more positions with refined occupancy factors.

Restraints : Apply geometric restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable bond lengths and angles .

Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 convergence criteria (<5% for high-resolution data) .
Case Study :
In a related structure (1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone), bifurcated hydrogen bonds stabilized the lattice despite rotational disorder in the methoxyphenyl group .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Pair : Use ethanol/water or dichloromethane/hexane for gradual crystallization.
  • Temperature Gradient : Cool from 60°C to 4°C over 24 hours to obtain single crystals suitable for XRD .
  • Additives : Trace acetic acid (~1%) can improve crystal morphology by modulating hydrogen-bond networks .

Advanced: How does the compound’s stability under varying pH conditions impact formulation for in vitro studies?

Methodological Answer:

  • pH Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24h, monitoring degradation via HPLC.
  • Degradation Pathways : Acidic conditions may hydrolyze the methoxy group to phenol, while alkaline conditions cleave the sulfanyl linkage.
  • Stabilizers : Use antioxidants (e.g., BHT) in DMSO stock solutions to prevent oxidative decomposition .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., 5-lipoxygenase)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to 5-lipoxygenase-activating protein (FLAP) using GROMACS. Triazole sulfur forms a critical hydrogen bond with Arg21 .
  • QSAR Models : Corrogate substituent hydrophobicity (ClogP) and polar surface area (PSA) with inhibitory activity (IC₅₀).
  • Validation : Cross-check docking poses with experimental mutagenesis data (e.g., FLAP-K52A mutants show reduced binding) .

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